methyl (2S)-3-bromo-2-methylpropanoate

Catalog No.
S1899609
CAS No.
98190-85-3
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2S)-3-bromo-2-methylpropanoate

CAS Number

98190-85-3

Product Name

methyl (2S)-3-bromo-2-methylpropanoate

IUPAC Name

methyl (2S)-3-bromo-2-methylpropanoate

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

FKWNAVCXZSQYTA-SCSAIBSYSA-N

SMILES

CC(CBr)C(=O)OC

Canonical SMILES

CC(CBr)C(=O)OC

Isomeric SMILES

C[C@H](CBr)C(=O)OC

Precursor in Organic Synthesis

Methyl (2S)-3-bromo-2-methylpropanoate, also known as (-)-methyl (S)-β-bromoisobutyrate, finds application in organic synthesis as a chiral building block. The presence of a bromine atom and a stereocenter at the second carbon allows for further chemical transformations to introduce desired functionalities while maintaining chirality.

One example involves its use as a precursor in the synthesis of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester. This compound is achieved through nucleophilic displacement of the bromine group with 5-bromo-2-methoxy pyridine [].

Methyl (2S)-3-bromo-2-methylpropanoate is an organic compound with the molecular formula C5_5H9_9BrO2_2. It appears as a colorless liquid and is characterized by the presence of a bromine atom and an ester functional group, which contributes to its reactivity. This compound is often utilized in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH^-) or amines (NH2_2). This reaction is significant for synthesizing various derivatives.
  • Reduction: The ester group can be reduced to form the corresponding alcohol, specifically 2-methylpropan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH4_4).
  • Oxidation: The compound can be oxidized to yield carboxylic acids, such as 2-methylpropanoic acid, using oxidizing agents like potassium permanganate (KMnO4_4) .

Methyl (2S)-3-bromo-2-methylpropanoate exhibits biological activity that makes it valuable in medicinal chemistry. Its brominated structure allows it to participate in biochemical pathways, potentially influencing various biological processes. It has been used as a precursor in synthesizing biologically significant compounds, including those with therapeutic properties .

Several methods exist for synthesizing methyl (2S)-3-bromo-2-methylpropanoate:

  • Bromination of Methyl 2-methylpropanoate: This common method involves treating methyl 2-methylpropanoate with bromine (Br2_2) under controlled conditions to achieve selective bromination at the desired position.
  • Industrial Production: In industrial settings, large-scale bromination processes are employed. These processes utilize continuous flow reactors and automated control systems to optimize yield and purity.

Methyl (2S)-3-bromo-2-methylpropanoate has diverse applications:

  • Organic Synthesis: It serves as a building block for more complex molecules in organic chemistry.
  • Pharmaceutical Development: The compound is integral in synthesizing new drugs and therapeutic agents.
  • Industrial Uses: It is utilized in producing polymers, agrochemicals, and other industrial chemicals .

Interaction studies involving methyl (2S)-3-bromo-2-methylpropanoate focus on its reactivity with various nucleophiles. Research indicates that the compound can effectively undergo nucleophilic substitution reactions, leading to diverse product formations. These interactions are essential for understanding its role in synthetic pathways and biological systems .

Similar Compounds

Compound NameStructural Features
Methyl 2-bromopropionateBromine at a different position
tert-Butyl bromideContains a tert-butyl group
Methyl (R)-(+)-3-bromo-2-methylpropionateChiral counterpart
Ethyl (R)-(+)-3-bromo-2-methylpropionateEthyl ester instead of methyl

Uniqueness

Methyl (2S)-3-bromo-2-methylpropanoate stands out due to its specific substitution pattern and chirality. This unique structure imparts distinct reactivity compared to other brominated esters, making it particularly useful in selective organic transformations and the synthesis of complex molecules . Its ability to participate in various

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl (2S)-3-bromo-2-methylpropanoate

Dates

Modify: 2023-08-16

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